molecular formula C8H14N2 B174322 2-Methyl-1-(2-methylpropyl)-1H-imidazole CAS No. 116680-33-2

2-Methyl-1-(2-methylpropyl)-1H-imidazole

Cat. No. B174322
CAS RN: 116680-33-2
M. Wt: 138.21 g/mol
InChI Key: SVNWKKJQEFIURY-UHFFFAOYSA-N
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Description

“2-Methyl-1-(2-methylpropyl)-1H-imidazole” seems to be a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms . The “2-Methyl-1-(2-methylpropyl)” part suggests that there are methyl and isobutyl groups attached to this imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The imidazole ring is planar, and the attached methyl and isobutyl groups would add complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants used . The imidazole ring is a site of reactivity, and the attached methyl and isobutyl groups could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR spectroscopy . These properties would depend on the specific structure of the compound .

Scientific Research Applications

Corrosion Inhibition

IBMI has been investigated as a corrosion inhibitor for metals, particularly in acidic environments. Its ability to form protective films on metal surfaces helps prevent corrosion. Researchers have studied IBMI derivatives to enhance their effectiveness in protecting steel, aluminum, and other metals .

Polymerization Catalysts

IBMI serves as a ligand in coordination chemistry, facilitating the polymerization of cyclic esters (e.g., lactones) and epoxides. These polymerization reactions yield biodegradable polymers, making IBMI an attractive candidate for sustainable materials .

Medicinal Chemistry

IBMI derivatives exhibit promising biological activities. Researchers have explored their potential as antifungal, antibacterial, and antiviral agents. Additionally, IBMI-based compounds have been studied for their anti-inflammatory properties and as potential drug candidates .

Dye Sensitizers for Solar Cells

In the field of photovoltaics, IBMI derivatives have been investigated as dye sensitizers for dye-sensitized solar cells (DSSCs). These compounds can absorb sunlight and transfer electrons efficiently, contributing to the conversion of solar energy into electricity .

Metal-Organic Frameworks (MOFs)

IBMI can act as a bridging ligand in the construction of MOFs. MOFs are porous materials with applications in gas storage, separation, and catalysis. By incorporating IBMI, researchers have designed MOFs with tailored properties for specific applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has pharmaceutical applications, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-methyl-1-(2-methylpropyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNWKKJQEFIURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622082
Record name 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2-methylpropyl)-1H-imidazole

CAS RN

144234-22-0
Record name 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the synthesis method described in the research paper for 1-isobutyl-2-methylimidazole?

A1: The research paper [] focuses on a novel method for synthesizing 1-isobutyl-2-methylimidazole. The significance lies in the method's advantages: * Easily Accessible Starting Materials: The synthesis utilizes 2-methylimidazole and isobutyl chloride, both readily available chemicals. * High Yield: The reaction produces 1-isobutyl-2-methylimidazole with a high yield, making it an efficient process.* Cost-Effectiveness: The combination of readily available starting materials and high yield contributes to the cost-effectiveness of this synthesis method.

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